Sodium selenite

Description

Properties

IUPAC Name |

disodium;selenite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTBRVFYZUCAKH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

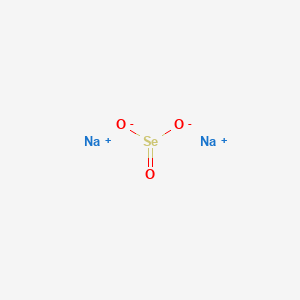

[O-][Se](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SeO3, Na2O3Se | |

| Record name | SODIUM SELENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0698 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032077 | |

| Record name | Sodium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium selenite appears as a white colored crystalline solid. Soluble in water and more dense than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption., Dry Powder, Hygroscopic solid; [ICSC] White solid; [HSDB] Beige odorless crystalline powder; [MSDSonline], HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | SODIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenious acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium selenite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SELENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0698 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), Insoluble in alcohol, 89.8 g/100 g water, Solubility in water, g/100ml at 20 °C: 85 | |

| Record name | SODIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SELENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0698 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.1 (NTP, 1992) - Denser than water; will sink, Specific gravity: 3.1 (Water = 1) | |

| Record name | SODIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 0.001 mmHg at 68 °F (NTP, 1992) | |

| Record name | SODIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Tetragonal prisms, White tetragonal crystals, White powder | |

CAS No. |

10102-18-8(disodiumsalt); 7782-82-3(monosodiumsalt), 10102-18-8, 14013-56-0 | |

| Record name | SODIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium selenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, sodium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014013560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenious acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium selenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium selenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SELENITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIW548RQ3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SELENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SELENITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0698 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1310 °F (decomposes) (NTP, 1992), 710 °C (decomposes) | |

| Record name | SODIUM SELENITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4526 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SELENITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Sodium Selenite's Pro-Oxidant Assault on Cancer: A Technical Guide to Mechanisms and Measurement

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the role of sodium selenite (B80905) in inducing oxidative stress in cancer cells. This document outlines the core molecular mechanisms, presents quantitative data, provides detailed experimental protocols, and visualizes key signaling pathways.

Sodium selenite, an inorganic form of selenium, has emerged as a promising agent in cancer therapy due to its ability to selectively induce cytotoxicity in malignant cells.[1] This effect is largely attributed to its function as a pro-oxidant, generating reactive oxygen species (ROS) that overwhelm the antioxidant capacity of cancer cells, leading to oxidative stress and subsequent cell death.[1][2] This guide provides an in-depth exploration of the mechanisms underpinning this process, supported by quantitative data and detailed experimental methodologies.

The Core Mechanism: Generation of Reactive Oxygen Species

At the heart of this compound's anticancer activity is its capacity to generate superoxide (B77818) radicals.[1][3] In the presence of glutathione (B108866) (GSH), this compound is reduced to selenide (B1212193) (H₂Se), which can then be oxidized by molecular oxygen in a redox cycling process that produces significant amounts of superoxide.[3] This targeted generation of ROS within the tumor microenvironment disrupts the delicate redox balance that cancer cells maintain for their survival and proliferation.[4]

Quantitative Insights: Cytotoxicity of this compound

The cytotoxic efficacy of this compound varies across different cancer cell types. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.

| Cancer Cell Line | IC50 Value (µM) | Reference |

| PANC-1 (Pancreatic) | 5.6 | [5] |

| Pan02 (Pancreatic) | 4.6 | [5] |

| HepG2 (Liver) | 51.97 | [6] |

| WRL-68 (Normal Liver) | 46.67 | [6] |

| SW620 (Colorectal) | 23.1 | [4] |

| BT-549 (Breast) | 29.54 | [7] |

| MDA-MB-231 (Breast) | 50.04 | [7] |

| MCF-10A (Non-tumor Breast) | 66.18 | [7] |

| SW982 (Synovial Sarcoma) | 13.4 (48h) | [8] |

| HLE (Hepatocellular Carcinoma) | 2.7 - 11.3 | [9] |

| HLF (Hepatocellular Carcinoma) | 2.7 - 11.3 | [9] |

| TFK-1 (Cholangiocarcinoma) | 2.7 - 11.3 | [9] |

| HuH-28 (Cholangiocarcinoma) | 2.7 - 11.3 | [9] |

Key Signaling Pathways Activated by this compound-Induced Oxidative Stress

The surge in intracellular ROS triggered by this compound activates a cascade of signaling pathways that collectively drive cancer cells towards apoptosis.

Intrinsic (Mitochondrial) Apoptotic Pathway

This compound-induced ROS production directly impacts mitochondrial integrity.[3] This leads to a decrease in mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and caspase-3.[3] This process is further regulated by the Bcl-2 family of proteins, with this compound upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[10][11]

Caption: Mitochondrial Apoptotic Pathway Activation.

PI3K/AKT/mTOR Pathway

In thyroid cancer cells, this compound has been shown to inhibit the AKT/mTOR signaling pathway in a ROS-dependent manner.[12] The accumulation of intracellular ROS leads to the suppression of this key survival pathway, contributing to cell cycle arrest and apoptosis.[12]

Caption: ROS-mediated inhibition of the AKT/mTOR pathway.

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is also a target of this compound. In some cancer cells, this compound treatment leads to the activation of c-Jun NH2-terminal kinase (JNK), which can promote apoptosis.[13] Conversely, it can also lead to the downregulation of the ERK pathway, further contributing to its anti-proliferative effects.[14]

Caption: this compound's impact on MAPK pathways.

NF-κB Signaling Pathway

In renal cell carcinoma, this compound has been found to inhibit the nuclear transcription factor-κB (NF-κB) signaling pathway through an increase in intracellular ROS.[15] The inhibition of this pro-survival pathway contributes to the induction of apoptosis.[15]

Caption: ROS-dependent inhibition of NF-κB signaling.

Experimental Protocols

Measurement of Intracellular ROS

A common method to quantify intracellular ROS levels involves the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[12][16]

Protocol:

-

Seed cells in a 96-well plate or appropriate culture dish.

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.[12]

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Caption: Workflow for measuring intracellular ROS.

Apoptosis Assay using Annexin V-FITC/PI Staining

Apoptosis can be quantitatively assessed using flow cytometry after staining cells with Annexin V-fluorescein isothiocyanate (FITC) and propidium (B1200493) iodide (PI).[12][15]

Protocol:

-

Culture and treat cells with this compound as required.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathways.

Protocol:

-

Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound's ability to selectively induce oxidative stress in cancer cells makes it a compelling candidate for further investigation in oncology. Its multifaceted mechanism of action, involving the generation of ROS and the subsequent modulation of critical signaling pathways, offers multiple avenues for therapeutic intervention. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the anticancer potential of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Application of this compound in the Prevention and Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docosahexaenoic Acid Coordinating with this compound Promotes Paraptosis in Colorectal Cancer Cells by Disrupting the Redox Homeostasis and Activating the MAPK Pathway | MDPI [mdpi.com]

- 5. The Antitumor Activity of this compound Alone and in Combination with Gemcitabine in Pancreatic Cancer: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. recentscientific.com [recentscientific.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound induces apoptosis and inhibits autophagy in human synovial sarcoma cell line SW982 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of Methylselenocysteine and this compound Treatment on microRNA Expression in Liver Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis in colon cancer cells via Bax-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer [frontiersin.org]

- 13. Tumor inhibition by this compound is associated with activation of c-Jun NH2-terminal kinase 1 and suppression of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Enhanced the Anti-proliferative Effect of MEK-ERK Inhibitor in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits proliferation and metastasis through ROS‐mediated NF‐κB signaling in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Relationship between reactive oxygen species and sodium-selenite-induced DNA damage in HepG2 cells | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Effects of Sodium Selenite on Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the molecular effects of sodium selenite (B80905), a widely studied inorganic selenium compound, on gene expression. It details the compound's impact on various signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to obtain this data. This guide is intended to serve as a technical resource for professionals investigating the therapeutic potential of sodium selenite.

Introduction: this compound as a Modulator of Gene Expression

This compound (Na₂SeO₃) is an inorganic form of the essential trace element selenium. While selenium is crucial for normal physiological functions, primarily through its incorporation into selenoproteins, supraphysiological doses of this compound have been shown to exhibit potent anti-cancer properties.[1][2] These effects are largely attributed to its ability to induce oxidative stress, modulate critical signaling pathways, and ultimately alter gene expression profiles in a manner that favors cell cycle arrest and apoptosis in malignant cells.[3][4]

This guide explores the dose-dependent and cell-type-specific effects of this compound, providing a framework for understanding its complex mechanisms of action. The information is compiled from various in vitro and in vivo studies, focusing on the transcriptomic and proteomic changes induced by this compound.

Key Signaling Pathways Modulated by this compound

This compound influences a multitude of cellular signaling pathways, often initiated by the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[2][5] This targeted induction of oxidative stress in cancer cells, which often have a compromised antioxidant capacity compared to normal cells, is a key mechanism of its selective cytotoxicity.[3][5]

ROS-Mediated Inhibition of the PI3K/Akt/mTOR Pathway

A primary mechanism of this compound's anti-tumor activity involves the ROS-dependent inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.

-

Mechanism : this compound treatment leads to an increase in intracellular ROS.[3][4] This oxidative stress inhibits the phosphorylation and activation of Akt, a key kinase in the pathway. The subsequent deactivation of the downstream effector, mTOR (mammalian target of rapamycin), leads to cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis.[3][4][6] In cervical cancer cells, this process has been shown to involve the activation of the AMPK/mTOR/FOXO3a pathway via mitochondrial ROS.[6]

Caption: ROS-mediated inhibition of the AKT/mTOR pathway by this compound.

Induction of the Mitochondrial Apoptosis Pathway

This compound is a potent inducer of apoptosis through the intrinsic, or mitochondrial, pathway. This process is also closely linked to the generation of superoxide in the mitochondria.[2]

-

Mechanism : Treatment with this compound leads to a decrease in mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in programmed cell death.[2][7] Gene expression studies confirm this mechanism, showing a significant up-regulation of the pro-apoptotic gene Bax and down-regulation of the anti-apoptotic gene Bcl-2.[7]

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway.

-

Mechanism : In cancer cells stimulated with agents like lipopolysaccharide (LPS), this compound can prevent the nuclear translocation of the NF-κB p65 subunit.[8][9] This inhibition down-regulates the expression of NF-κB target genes, including the pro-inflammatory cytokine IL-6, the immunosuppressive cytokine TGF-β1, and the pro-angiogenic factor VEGF.[9] In lung cancer cells, this inhibition also leads to decreased expression of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), a key enzyme in energy metabolism, further contributing to apoptosis.[8]

References

- 1. Gene expression profiling reveals differential effects of this compound, selenomethionine, and yeast-derived selenium in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer [frontiersin.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound Induces Autophagy and Apoptosis in Cervical Cancer Cells via Mitochondrial ROS-Activated AMPK/mTOR/FOXO3a Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis in cultured cortical neurons with special concomitant changes in expression of the apoptosis-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits proliferation of lung cancer cells by inhibiting NF-κB nuclear translocation and down-regulating PDK1 expression which is a key enzyme in energy metabolism expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits the expression of VEGF, TGFbeta(1) and IL-6 induced by LPS in human PC3 cells via TLR4-NF-(K)B signaling blockage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Sodium Selenite on Mitochondrial Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium selenite (B80905), an inorganic form of selenium, has garnered significant attention in oncological research for its pro-apoptotic effects on cancer cells. A pivotal event in its mechanism of action is the induction of mitochondrial dysfunction, characterized by a significant decrease in mitochondrial membrane potential (ΔΨm). This technical guide provides an in-depth analysis of the impact of sodium selenite on ΔΨm, detailing the underlying molecular mechanisms, summarizing quantitative experimental data, and providing comprehensive experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical aspect of this compound's anticancer activity.

Introduction

The mitochondrion plays a central role in the life and death of a cell, housing the electron transport chain and serving as a hub for the intrinsic apoptotic pathway. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. A loss of ΔΨm is an early and often irreversible step in apoptosis. This compound has been shown to selectively induce apoptosis in various cancer cell lines, and its ability to disrupt mitochondrial membrane potential is a key component of this process. This document explores the intricate relationship between this compound and mitochondrial membrane potential, providing a comprehensive resource for professionals in the field of cancer research and drug development.

Mechanism of Action: this compound and Mitochondrial Dysfunction

The primary mechanism by which this compound induces a decrease in mitochondrial membrane potential is through the generation of reactive oxygen species (ROS), particularly superoxide (B77818) anions. This oxidative stress triggers a cascade of events leading to the permeabilization of the mitochondrial outer membrane and the subsequent collapse of ΔΨm.

ROS-Mediated Mitochondrial Damage

Upon entering cancer cells, this compound is metabolized, leading to the production of superoxide radicals.[1][2] This increase in intracellular ROS creates an oxidative environment that directly and indirectly damages mitochondrial components. The accumulation of ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane, which dissipates the proton gradient and causes a loss of ΔΨm.[3]

The Intrinsic Apoptotic Pathway

The decrease in mitochondrial membrane potential is a critical step in the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[4] The loss of ΔΨm leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[1][2] In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9.[1][2] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[1][2]

Regulation by Bcl-2 Family Proteins

The process of mitochondrial outer membrane permeabilization is tightly regulated by the Bcl-2 family of proteins. This compound treatment has been shown to alter the balance of pro-apoptotic and anti-apoptotic Bcl-2 family members. Specifically, it upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2.[5][6] The activated Bax translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane, facilitating the release of cytochrome c.[5][7]

Quantitative Data on this compound's Impact

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cells, with a focus on mitochondrial membrane potential and related apoptotic events.

Table 1: Dose-Dependent Effect of this compound on Mitochondrial Membrane Potential (MMP)

| Cell Line | This compound Concentration | Treatment Duration | % of Cells with Decreased MMP | Reference |

| HCT116 (Colon Cancer) | 1 µM, 5 µM, 10 µM | 24 hours | Dose-dependent increase | [5] |

| SW620 (Colon Cancer) | 1 µM, 5 µM, 10 µM | 24 hours | Dose-dependent increase | [5] |

| CNE-2 (Nasopharyngeal Carcinoma) | Not specified | Not specified | Decreased MMP observed | [8] |

| PLHC-1 (Fish Hepatoma) | ≥10 µM | ≥20 hours | Induces MMP damage | [9] |

| RT-112/D21 (Bladder Cancer) | 2.5 µM | 72 hours | Decreased MMP | [10] |

Table 2: Time-Dependent Effect of this compound on Mitochondrial Events

| Cell Line | This compound Concentration | Event | Time Point | Observation | Reference |

| LNCaP (Prostate Cancer) | 2.5 µM | Decrease in MMP | 3 hours (significant) | Peak between 12-18 hours | [11] |

| LNCaP (Prostate Cancer) | 2.5 µM | Caspase-9 Activation | 3 hours (significant) | Peak between 12-18 hours | [11] |

| LNCaP (Prostate Cancer) | 2.5 µM | Caspase-3 Activation | 3 hours (significant) | Peak between 12-18 hours | [11] |

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | IC50 Value | Treatment Duration | Reference |

| LNCaP (Prostate Cancer) | 2.0 µM | Not specified | [11] |

| PLHC-1 (Fish Hepatoma) | 237 µM | 24 hours | [9] |

| HeLa (Cervical Cancer) | 14.81 µM, 6.23 µM, 5.70 µM | 6, 12, 24 hours | [12] |

| SiHa (Cervical Cancer) | 17.50 µM, 13.23 µM | 12, 24 hours | [12] |

| SW982 (Synovial Sarcoma) | 26.8 ± 1.0 µM | 24 hours | [13] |

| CHEK-1 (Esophageal) | 3.6 µM | Not specified | [14] |

Experimental Protocols

Measurement of Mitochondrial Membrane Potential using JC-1

The lipophilic cationic fluorescent dye JC-1 is widely used to measure mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 accumulates in the mitochondria and forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

-

JC-1 Staining Solution (e.g., from a commercial kit)

-

Assay Buffer (provided with the kit or PBS)

-

Cell culture medium

-

Black 96-well plate (for plate reader) or appropriate plates/slides for microscopy/flow cytometry

-

Positive control (e.g., CCCP - Carbonyl cyanide m-chlorophenylhydrazone)

Protocol for Fluorescence Microscopy:

-

Seed cells on coverslips or in appropriate culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time periods. Include an untreated control and a positive control treated with an uncoupler like CCCP.

-

Prepare the JC-1 staining solution according to the manufacturer's instructions. A typical final concentration is 2 µM.[15]

-

Remove the culture medium and add the JC-1 staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator.[16]

-

Wash the cells with Assay Buffer or PBS.

-

Immediately observe the cells under a fluorescence microscope using filters for green (FITC channel, Ex/Em ~485/535 nm) and red (Rhodamine or Texas Red channel, Ex/Em ~540/570 nm or ~590/610 nm) fluorescence.[10][16]

Protocol for Flow Cytometry:

-

Culture and treat cells with this compound as described above.

-

Harvest the cells by trypsinization and centrifuge at 400 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of JC-1 staining solution.

-

Incubate for 15-30 minutes at 37°C.[16]

-

Centrifuge the cells, remove the supernatant, and wash the cells with Assay Buffer or PBS.

-

Resuspend the cells in Assay Buffer or PBS for analysis.

-

Analyze the samples immediately on a flow cytometer. Healthy cells will show high red fluorescence (FL2 channel), while apoptotic cells will show high green fluorescence (FL1 channel).[16]

Measurement of Mitochondrial Membrane Potential using TMRM

Tetramethylrhodamine, methyl ester (TMRM) is another cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRM fluorescence intensity indicates a loss of ΔΨm.

Materials:

-

TMRM (Tetramethylrhodamine, methyl ester)

-

DMSO for stock solution

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorescence microscope or plate reader with appropriate filters (TRITC filter set, Ex/Em ~548/573 nm)

Protocol:

-

Prepare a stock solution of TMRM in DMSO (e.g., 10 mM) and store at -20°C.[5]

-

On the day of the experiment, prepare a working solution of TMRM in complete medium. A typical working concentration is 20-400 nM.[2]

-

Culture and treat cells with this compound as desired.

-

Remove the culture medium and add the TMRM working solution to the cells.

-

Incubate for 15-45 minutes at 37°C, protected from light.

-

Wash the cells three times with PBS or a suitable imaging buffer.[5]

-

Image the cells immediately using a fluorescence microscope with a TRITC filter set.[5]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced mitochondrial dysfunction and apoptosis.

Core Apoptotic Pathway Induced by this compound

References

- 1. This compound induces apoptosis via ROS-mediated NF-κB signaling and activation of the Bax-caspase-9-caspase-3 axis in 4T1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Selenite sensitizes mitochondrial permeability transition pore opening in vitro and in vivo: a possible mechanism for chemo-protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. sc.edu [sc.edu]

- 6. This compound induces apoptosis in colon cancer cells via Bax-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selenite induces redox-dependent Bax activation and apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits proliferation of lung cancer cells by inhibiting NF-κB nuclear translocation and down-regulating PDK1 expression which is a key enzyme in energy metabolism expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selenium (this compound) causes cytotoxicity and apoptotic mediated cell death in PLHC-1 fish cell line through DNA and mitochondrial membrane potential damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem-agilent.com [chem-agilent.com]

- 11. This compound induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound induces apoptosis and inhibits autophagy in human synovial sarcoma cell line SW982 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 101.200.202.226 [101.200.202.226]

The Role of Sodium Selenite in the Antioxidant Defense Mechanism: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium is an essential trace element crucial for human health, primarily by being incorporated into a unique class of proteins known as selenoproteins.[1] Sodium selenite (B80905) (Na₂SeO₃), an inorganic form of selenium, serves as a readily available precursor for the synthesis of the 21st amino acid, selenocysteine (B57510) (Sec), which is the defining component of selenoproteins.[2] These proteins are integral to a variety of physiological processes, including thyroid hormone metabolism, immune function, and, most notably, cellular antioxidant defense and redox regulation.[2][3] This guide provides an in-depth examination of the mechanisms through which sodium selenite contributes to the antioxidant defense system, its influence on key signaling pathways, and its dose-dependent dual role as both an antioxidant and a pro-oxidant.

Core Antioxidant Mechanisms of this compound

The primary antioxidant function of this compound is not direct but is mediated through its incorporation into catalytically active selenoproteins. The metabolic pathway begins with the reduction of selenite to selenide (B1212193), which is then used for the synthesis of selenocysteine.[2] This Sec residue is co-translationally incorporated into nascent polypeptide chains to form functional selenoenzymes.

Selenoprotein Synthesis Pathway

The conversion of this compound into a biologically active form is a critical first step. Once absorbed, selenite is reduced to hydrogen selenide (H₂Se), the central precursor for selenocysteine synthesis. This process is fundamental for the expression of the selenoproteome.

Key Antioxidant Selenoenzymes

Two major families of selenoenzymes, Glutathione (B108866) Peroxidases (GPx) and Thioredoxin Reductases (TrxR), form the cornerstone of the cellular antioxidant defense system.

2.2.1 Glutathione Peroxidases (GPx) The GPx family of enzymes is central to protecting cells from oxidative damage by neutralizing harmful reactive oxygen species (ROS), particularly hydroperoxides.[2] They catalyze the reduction of hydrogen peroxide (H₂O₂) and organic hydroperoxides (ROOH) to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a reducing agent. This compound supplementation has been shown to significantly increase the activity of selenium-dependent GPx.[4][5][6]

2.2.2 Thioredoxin Reductases (TrxR) The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, is another vital antioxidant and redox-regulating system. Mammalian TrxRs are selenoproteins that catalyze the reduction of the active site disulfide in oxidized thioredoxin.[3][7] Reduced thioredoxin, in turn, reduces a vast number of target proteins, thereby participating in DNA synthesis, redox signaling, and defense against oxidative stress.[3] this compound can serve as a direct substrate for TrxR, and its supplementation can modulate TrxR activity, although this effect can be complex and tissue-dependent.[8][9][10] High doses of selenite that cause liver injury have been shown to enhance hepatic TrxR1 activity.[8]

Modulation of Antioxidant Signaling Pathways

This compound influences cellular redox balance not only by forming selenoenzymes but also by modulating key signaling pathways that control the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of numerous antioxidant enzymes and cytoprotective proteins, including those involved in glutathione synthesis and regeneration.[11] Studies have shown that this compound can activate the Nrf2/ARE pathway, thereby enhancing the cell's antioxidant capacity.[11][12][13] However, some research indicates a more complex interaction, where high-dose selenite might suppress Nrf2 through Keap1 overexpression and proteasomal degradation.[14]

Other Relevant Signaling Pathways

This compound's influence extends to other redox-sensitive signaling cascades:

-

JNK Pathway: It has been shown to protect against tert-butyl hydroperoxide (tBHP)-induced oxidative stress and apoptosis in chondrocytes by down-regulating the c-Jun N-terminal kinase (JNK) signaling pathway.[15]

-

AKT/mTOR Pathway: In thyroid cancer cells, this compound induces apoptosis by generating ROS, which in turn inhibits the AKT/mTOR signaling pathway.[16]

-

WNT/β-Catenin Pathway: this compound can promote osteoblast differentiation and rescue oxidative stress-induced inhibition of osteogenesis by activating the WNT/β-catenin signaling pathway.[17]

The Pro-oxidant Activity of this compound

While primarily known for its role in antioxidant enzymes, this compound, particularly at supra-nutritional or toxic doses, can exhibit pro-oxidant properties.[8][18] This paradoxical effect is a key area of interest in cancer therapy. The proposed mechanism involves the reaction of selenite with thiols, such as glutathione, leading to the generation of superoxide (B77818) radicals and other ROS.[2] This selective generation of oxidative stress can overwhelm the antioxidant capacity of cancer cells, which often have a higher metabolic rate, leading to apoptosis while sparing normal cells.[2][19][20] This pro-oxidant action is believed to be a primary mechanism for its chemotherapeutic effects.[19]

Quantitative Effects on Antioxidant Defense Markers

The administration of this compound leads to measurable changes in the activity and levels of various components of the antioxidant defense system.

Table 1: Effect of this compound on Antioxidant Enzyme Activities

| Cell/Tissue Type | This compound Concentration/Dose | Enzyme | Observed Effect | Reference |

|---|---|---|---|---|

| Human Hepatoma G₂ Cells | 1 µM | Selenium-dependent GPx | ~100% increase | [21][22] |

| Human Hepatoma G₂ Cells | 1 µM | Cu,Zn Superoxide Dismutase | ~21% increase | [21][22] |

| Human Hepatoma G₂ Cells | 1 µM | Catalase | ~20% decrease | [21][22] |

| Human Hepatoma G₂ Cells | 1 µM | Glutathione S-Transferase | No significant change | [21][22] |

| Human Hepatoma Hep G2 Cells | 1 µM | Total GPx | ~3-fold increase | [5] |

| Human Hepatoma Hep G2 Cells | 1 µM | Selenium-dependent GPx | ~4-fold increase | [5] |

| Rat Liver (Toxic Dose) | High Dose | Thioredoxin Reductase 1 (TrxR1) | Increase (correlated with liver injury) | [8] |

| Rat Liver (Non-Toxic Dose) | High but Non-Toxic Dose | Thioredoxin Reductase 1 (TrxR1) | No significant change | [8] |

| Rat Liver (Toxic/Non-Toxic) | High Dose | Glutathione S-Transferase (GST) | Increase | [8] |

| Rat Whole Blood | 0.5 mg Se/kg b.w. | Glutathione Peroxidase (GPx) | Marked enhancement | [23] |

| Rat Plasma | 0.5 mg Se/kg b.w. | Catalase (CAT) | Diminished activity |[23] |

Table 2: Effect of this compound on Other Antioxidant Markers

| Cell/Tissue Type | This compound Concentration/Dose | Marker | Observed Effect | Reference |

|---|---|---|---|---|

| Human Hepatoma G₂ Cells | 1 µM | Reduced Glutathione (GSH) | ~56% decrease | [21][22] |

| Human Lens Epithelial Cells | 10 µM | Nrf2 Protein Expression | Significant decrease | [14] |

| Human Lens Epithelial Cells | 10 µM | Keap1 Protein Expression | Significant increase | [14] |

| Human Lens Epithelial Cells | 10 µM | mRNA of Nrf2-target genes (Gclc, Nqo1, TrxR1) | Significant decrease |[14] |

Experimental Protocols

Accurate measurement of selenoenzyme activity is crucial for evaluating the biological impact of this compound.

Glutathione Peroxidase (GPx) Activity Assay

A widely used method is the coupled enzyme spectrophotometric assay, which indirectly measures GPx activity by monitoring the consumption of NADPH.[24][25][26]

Principle: GPx catalyzes the reduction of a hydroperoxide substrate (e.g., tert-butyl hydroperoxide) by GSH, producing oxidized glutathione (GSSG). The GSSG is then immediately reduced back to GSH by glutathione reductase (GR) in a coupled reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the GPx activity.[25][26]

Methodology:

-

Sample Preparation: Prepare cell or tissue homogenates in an appropriate buffer (e.g., phosphate (B84403) buffer) on ice. Centrifuge to remove debris and determine the protein concentration of the supernatant.[26]

-

Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Reduced Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

-

Sample Addition: Add the cell/tissue homogenate to the reaction mixture and incubate to allow for temperature equilibration.

-

Initiation: Initiate the reaction by adding the peroxide substrate (e.g., tert-butyl hydroperoxide or cumene (B47948) hydroperoxide).[27]

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over several minutes using a spectrophotometer or microplate reader.

-

Calculation: Calculate the rate of change in absorbance (ΔA340/min). GPx activity is calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of GPx activity is often defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.[26]

Thioredoxin Reductase (TrxR) Activity Assay

The most common method for determining TrxR activity is a colorimetric assay based on the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic) acid), also known as Ellman's reagent.[28]

Principle: In the presence of NADPH, TrxR can directly catalyze the reduction of DTNB to TNB²⁻ (5-thio-2-nitrobenzoic acid), which is a yellow-colored compound with a maximum absorbance at 412 nm.[28] Since other enzymes in crude lysates can also reduce DTNB, a specific TrxR inhibitor is used in a parallel reaction. The specific TrxR activity is the difference between the total DTNB reduction and the reduction in the presence of the inhibitor.[28]

Methodology:

-

Sample Preparation: Prepare clarified cell or tissue lysates as described for the GPx assay.

-

Reaction Setup (Two Reactions per Sample):

-

Reaction 1 (Total Activity): Prepare a reaction mixture containing assay buffer, NADPH, and the sample lysate.

-

Reaction 2 (Inhibited Activity): Prepare a reaction mixture containing assay buffer, NADPH, a specific TrxR inhibitor, and the sample lysate. Incubate to allow for inhibition.

-

-

Initiation: Initiate the reactions in both setups by adding the DTNB solution.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm over time.

-

Calculation:

-

Calculate the rate of absorbance increase (ΔA412/min) for both the total and inhibited reactions.

-

Subtract the rate of the inhibited reaction from the rate of the total reaction to obtain the specific TrxR-dependent rate.

-

Calculate the TrxR activity using the molar extinction coefficient of TNB²⁻.

-

Conclusion

This compound is a pivotal compound in the cellular antioxidant defense network. Its biological functions are multifaceted, stemming primarily from its role as a precursor for the synthesis of critical selenoenzymes like glutathione peroxidases and thioredoxin reductases. These enzymes are indispensable for neutralizing reactive oxygen species and maintaining cellular redox homeostasis. Furthermore, this compound modulates key signaling pathways, such as Nrf2/ARE, to bolster endogenous antioxidant responses. Its dose-dependent pro-oxidant activity adds another layer of complexity, providing a mechanistic basis for its application in cancer therapy. For researchers and drug development professionals, a thorough understanding of these mechanisms is essential for harnessing the therapeutic potential of selenium compounds in diseases characterized by oxidative stress and redox imbalance.

References

- 1. Application of this compound in the Prevention and Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Thioredoxin reductase 1 deficiency enhances selenite toxicity in cancer cells via a thioredoxin-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound enhances glutathione peroxidase activity and DNA strand breaks in hepatoma induced by N-nitrosodiethylamine and promoted by phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of selenium supplementation on the activities of glutathione metabolizing enzymes in human hepatoma Hep G2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Open Access) [Effect of this compound on the activity of antioxidant enzymes (superoxide dismutase, glutathione peroxidase) during hepatocarcinogenesis]. (1986) | G A Babenko | 3 Citations [scispace.com]

- 7. Selective Evaluation of Thioredoxin Reductase Enzymatic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Further insight into the impact of this compound on selenoenzymes: high-dose selenite enhances hepatic thioredoxin reductase 1 activity as a consequence of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of this compound on liver growth and thioredoxin reductase expression in regenerative and neoplastic liver cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selenite is a substrate for calf thymus thioredoxin reductase and thioredoxin and elicits a large non-stoichiometric oxidation of NADPH in the presence of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound attenuates inflammatory response and oxidative stress injury by regulating the Nrf2/ARE pathway in contrast-induced acute kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Ameliorates Silver Nanoparticles Induced Vascular Endothelial Cytotoxic Injury by Antioxidative Properties and Suppressing Inflammation Through Activating the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound attenuates inflammatory response and oxidative stress injury by regulating the Nrf2/ARE pathway in contrast-induced acute kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selenite cataracts: Activation of endoplasmic reticulum stress and loss of Nrf2/Keap1-dependent stress protection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of this compound on c-Jun N-terminal kinase signalling pathway induced by oxidative stress in human chondrocytes and c-Jun N-terminal kinase expression in patients with Kashin-Beck disease, an endemic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Promotes Osteoblast Differentiation via The WNT/ß-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cancer chemoprevention: selenium as a prooxidant, not an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. "The Effects of this compound on the Antioxidative Defence Mechanism " by KAYAHAN FIŞKIN [journals.tubitak.gov.tr]

- 22. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 23. Effect of this compound on chosen anti- and pro-oxidative parameters in rats treated with lithium: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. files01.core.ac.uk [files01.core.ac.uk]

- 26. oxfordbiomed.com [oxfordbiomed.com]

- 27. Effects of Selenium Supplementation on Selenoprotein Gene Expression and Response to Influenza Vaccine Challenge: A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sigmaaldrich.com [sigmaaldrich.com]

Sodium selenite's involvement in regulating the cell cycle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium selenite (B80905), an inorganic form of the essential trace element selenium, has garnered significant attention in oncological research for its potent anti-cancer properties. Beyond its role in apoptosis, a key mechanism of its tumoricidal activity lies in its ability to modulate the cell cycle, leading to arrest at critical checkpoints and thereby inhibiting cancer cell proliferation. This technical guide provides a comprehensive overview of the molecular mechanisms through which sodium selenite regulates the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of this compound.

Core Mechanisms of this compound-Induced Cell Cycle Arrest

This compound exerts its influence on the cell cycle primarily through the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS). This surge in ROS triggers a cascade of signaling events that converge on the core cell cycle machinery, resulting in arrest at the G1/S or G2/M checkpoints. The key signaling pathways implicated in this process include the AKT/mTOR pathway, the p53 tumor suppressor pathway, and the JNK/ATF2 signaling axis.

G0/G1 Phase Arrest

In several cancer cell types, this compound has been shown to induce arrest in the G0/G1 phase of the cell cycle.[1][2][3] This is often mediated by the downregulation of key proteins required for the G1 to S phase transition.

One of the primary mechanisms involves the ROS-dependent inhibition of the AKT/mTOR pathway.[1][2][3] Increased intracellular ROS levels, stimulated by this compound, suppress the activity of AKT and its downstream target mTOR.[1][2][3] This inhibition leads to a decrease in the expression of critical G1 cyclins, such as cyclin D1 and cyclin D3, and their partner cyclin-dependent kinases (CDKs), including CDK4.[4] The retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, preventing the release of the E2F transcription factor and thereby blocking the transcription of genes necessary for S phase entry.

Another crucial pathway involves the activation of the c-Jun NH2-terminal kinase (JNK)/Activating Transcription Factor 2 (ATF2) axis.[4] this compound-induced ROS can lead to the inactivation of ATF2, which in turn reduces the transcription of cyclin A, cyclin D3, and CDK4, contributing to G0/G1 arrest.[4]

G2/M Phase Arrest

This compound can also induce cell cycle arrest at the G2/M checkpoint in various cancer cells.[5][6][7] This effect is often associated with the disruption of microtubule dynamics and the modulation of G2/M-specific cyclins and CDKs.[8]

Treatment with this compound has been observed to alter microtubule assembly, a critical process for the formation of the mitotic spindle.[8] This disruption can activate the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. Furthermore, this compound treatment has been shown to increase the levels of Cyclin B1, a key regulator of the G2/M transition.[8][9]

Key Signaling Pathways

The regulation of the cell cycle by this compound is a complex process involving the interplay of multiple signaling pathways. The following diagrams illustrate the core mechanisms.

Caption: this compound-Induced G0/G1 Cell Cycle Arrest Pathway.

Caption: this compound-Induced G2/M Cell Cycle Arrest Pathway.

Caption: p53-Mediated Cell Cycle Arrest and Apoptosis by this compound.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on cell cycle distribution in various cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in Thyroid Cancer Cells (KHM-5M and BCPAP) [1]

| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| KHM-5M | Control | 55.3 ± 2.5 | 30.1 ± 1.8 | 14.6 ± 1.2 |

| 5 µM SS | 68.4 ± 3.1 | 20.5 ± 1.5 | 11.1 ± 0.9 | |

| 10 µM SS | 75.1 ± 3.5 | 15.2 ± 1.3 | 9.7 ± 0.8 | |

| BCPAP | Control | 60.2 ± 2.8 | 25.7 ± 2.1 | 14.1 ± 1.1 |

| 5 µM SS | 72.5 ± 3.3 | 18.3 ± 1.7 | 9.2 ± 0.7 | |

| 10 µM SS | 79.8 ± 3.9 | 12.1 ± 1.1 | 8.1 ± 0.6 |

Table 2: Effect of this compound on Cell Cycle Distribution in Murine B Lymphoma Cells (A20) [5]

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control (72h) | 45.2 | 40.1 | 14.7 |

| 5 µM Se (72h) | 30.1 | 35.2 | 34.7 |

| Control (96h) | 48.9 | 38.5 | 12.6 |

| 5 µM Se (96h) | 25.6 | 30.1 | 44.3 |

Table 3: Effect of this compound on Cell Cycle Distribution in Acute Promyelocytic Leukemia Cells (NB4) [4]

| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 43.7 | 42.1 | 14.2 |

| 10 µM Selenite | 55.2 | 33.8 | 11.0 |

| 20 µM Selenite | 68.9 | 22.5 | 8.6 |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is a generalized procedure based on methodologies reported in studies investigating the effects of this compound on the cell cycle.[1][4][5]

1. Cell Culture and Treatment:

-

Seed cells (e.g., KHM-5M, BCPAP, A20, NB4) in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Culture cells in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24, 48, 72, or 96 hours).

2. Cell Harvesting and Fixation:

-

After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by resuspending the cell pellet in 70% ice-cold ethanol (B145695) while vortexing gently to prevent clumping.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

3. Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate the cells in the dark at room temperature for 30 minutes (or at 37°C for 1 hour).

4. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the PI with a 488 nm laser and detect the emission using a long-pass filter (e.g., >600 nm).

-

Collect data from at least 10,000 events per sample.

-

Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Experimental Workflow for Cell Cycle Analysis.

Western Blot Analysis

This protocol outlines the general steps for assessing the protein expression levels of key cell cycle regulators.

1. Protein Extraction:

-

Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein extract.

2. Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p21, Cyclin B1, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its multifaceted effects on cell cycle regulation. By inducing ROS production, it activates and inhibits key signaling pathways, including the AKT/mTOR, p53, and JNK/ATF2 pathways, leading to cell cycle arrest at the G0/G1 or G2/M checkpoints. This comprehensive guide, with its detailed signaling pathway diagrams, quantitative data summaries, and experimental protocols, provides a foundational resource for researchers and drug development professionals. Further investigation into the precise molecular interactions and the context-dependent effects of this compound in different cancer types will be crucial for harnessing its full therapeutic potential.

References

- 1. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selenite Induces Cell Cycle Arrest and Apoptosis via Reactive Oxygen Species-Dependent Inhibition of the AKT/mTOR Pathway in Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The ROS/JNK/ATF2 pathway mediates selenite-induced leukemia NB4 cell cycle arrest and apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-induced apoptosis in murine B-lymphoma cells is associated with inhibition of protein kinase C-delta, nuclear factor kappaB, and inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Selenium speciation-dependent cancer radiosensitization by induction of G2/M cell cycle arrest and apoptosis [frontiersin.org]

- 7. This compound induces apoptosis in colon cancer cells via Bax-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound alters microtubule assembly and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferative and cytotoxic effects of this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Effects of Sodium Selenite: A Technical Guide to Immune System Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium selenite (B80905), an inorganic form of the essential trace element selenium, has garnered significant attention for its potent immunomodulatory activities. Depending on its concentration, sodium selenite can exert both immunostimulatory and immunosuppressive effects, highlighting its potential as a therapeutic agent in various pathological contexts, including cancer and inflammatory diseases. This technical guide provides an in-depth exploration of the mechanisms by which this compound activates the immune system, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: Quantitative Effects of this compound on Immune Parameters

The following tables summarize the quantitative impact of this compound on key immune cell functions and cytokine production as reported in various studies.

Table 1: Effect of this compound on Natural Killer (NK) and Cytotoxic T-Lymphocyte (CTL) Activity

| Immune Cell Type | Organism/Cell Line | This compound Concentration/Dose | Observed Effect | Reference |

| Natural Killer (NK) Cells | Human | 200 µ g/day (8 weeks) | 82.3% increase in NK cell activity | [1] |

| Cytotoxic T-Lymphocytes | Human | 200 µ g/day (8 weeks) | 118% increase in CTL-mediated tumor cytotoxicity | [1] |

| Natural Killer (NK) Cells | Murine (Spleen cells) | Dietary Supplementation | 70% average increase in NK cytotoxicity | [2] |

| Natural Killer (NK) Cells | Murine (Spleen cells) | 1 x 10⁻⁷ M (in vitro) | Significant increase in lytic activity of activated NK cells | [3][4] |

| Lymphokine-Activated Killer (A-LAK) Cells | Murine (Spleen cells) | 1 x 10⁻⁷ M (in vitro) | Augmented cytolytic activity against NK-sensitive and NK-resistant targets | [3][4] |

| Natural Killer (NK) Cells | Human (Blood lymphocytes) | 10⁻⁷ M to 10⁻⁵ M | Inhibition of NK cell activity | [5] |

| Natural Killer (NK) Cells | Human (Blood lymphocytes) | 10⁻⁴ M | Strong inhibition of NK cell activity | [5] |

Table 2: Dose-Dependent Effects of this compound on T-Lymphocyte Functions

| T-Lymphocyte Function | Organism/Cell Line | This compound Concentration | Observed Effect | Reference |

| Lymphocyte Mitogenesis (Con A/PWM induced) | Human (Blood lymphocytes) | 10⁻⁵ M and 10⁻⁴ M | Inhibition of lymphocyte transformation | [5] |

| E-rosette Formation | Human (Blood lymphocytes) | 10⁻⁷ M to 10⁻⁵ M | Inhibition | [5] |

| E-rosette Formation | Human (Blood lymphocytes) | 10⁻⁴ M | Strong Inhibition | [5] |

| Regulatory T Cell (Treg) Differentiation | Human (CD4+ T cells) | 2.0 x 10⁻⁶ M | Reversible decrease in CD4+CD25+Foxp3+ and CD4+CTLA-4+ cells | [6] |

Table 3: Modulation of Cytokine Production by this compound

| Cytokine | Cell Type | Stimulus | This compound Concentration | Effect on Cytokine Level | Reference |

| IL-6 | Human Prostate Cancer (PC3) | LPS | 0.5 - 5 µM | Inhibition of production | [7] |

| TGF-β1 | Human Prostate Cancer (PC3) | LPS | 0.5 - 5 µM | Inhibition of expression | [7] |

| VEGF | Human Prostate Cancer (PC3) | LPS | 0.5 - 5 µM | Inhibition of expression | [7] |